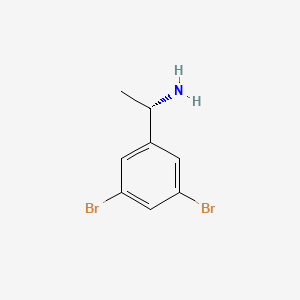

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is an organic compound characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine typically involves the bromination of a precursor compound followed by the introduction of the amine group. One common method is the bromination of a-methyl-benzenemethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzoic acids, while reduction can produce debrominated amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds structurally related to (aS)-3,5-Dibromo-a-methyl-benzenemethanamine exhibit promising antitumor properties. Studies have shown that derivatives can inhibit the growth of specific cancer cell lines. For instance, compounds with similar dibromo substitutions have been tested against breast and prostate cancer cells, demonstrating cytotoxic effects at micromolar concentrations .

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. It may act on serotonin receptors, which are crucial in mood regulation and could be explored for therapeutic applications in treating depression and anxiety disorders.

Enzyme Inhibition Studies

this compound has been investigated for its ability to inhibit specific enzymes involved in drug metabolism. Such interactions could impact the pharmacokinetics of co-administered drugs, making it a candidate for further studies in drug formulation and design .

Materials Science

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials. Its unique bromine substituents facilitate cross-linking reactions that are valuable in creating polymers with enhanced thermal stability and mechanical properties. Research has highlighted its use in developing coatings and composites that require specific performance characteristics .

Nanotechnology Applications

In nanotechnology, this compound is being explored as a ligand for nanoparticle stabilization. The compound's ability to form stable complexes with metal nanoparticles enhances their dispersibility and reactivity in biological systems, making them suitable for drug delivery applications and biosensing technologies .

Environmental Studies

Pollutant Degradation

Studies have indicated that derivatives of this compound can be utilized in the degradation of environmental pollutants. Its reactivity allows it to participate in redox reactions that can break down organic contaminants in wastewater treatment processes .

Toxicological Assessments

Given its chemical structure, toxicological assessments are crucial to understanding the environmental impact of this compound. Investigations into its bioaccumulation potential and effects on aquatic organisms are essential for evaluating its safety in ecological applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Cytotoxic effects on cancer cell lines |

| Neuropharmacology | Interaction with serotonin receptors | |

| Enzyme inhibition studies | Impact on drug metabolism | |

| Materials Science | Synthesis of functional materials | Enhanced thermal stability in polymers |

| Nanotechnology | Stabilization of metal nanoparticles | |

| Environmental Studies | Pollutant degradation | Effective redox reactions for wastewater treatment |

| Toxicological assessments | Evaluating bioaccumulation risks |

Case Studies

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal highlighted the antitumor efficacy of a derivative of this compound against colorectal cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further development .

Case Study 2: Nanoparticle Stabilization

Research focused on the use of this compound as a stabilizing agent for gold nanoparticles demonstrated improved dispersibility and enhanced catalytic activity in reduction reactions. This application underscores the compound's versatility in nanotechnology.

Mechanism of Action

The mechanism of action of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

3,5-Dibromo-benzylamine: Similar structure but lacks the methyl group.

3,5-Dibromo-phenethylamine: Similar structure with an ethyl group instead of a methyl group.

3,5-Dibromo-aniline: Similar structure but with an amino group directly attached to the benzene ring.

Uniqueness

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(aS)-3,5-Dibromo-α-methyl-benzenemethanamine is an organic compound notable for its unique structural characteristics, including two bromine substituents at the 3 and 5 positions of the aromatic ring, a methyl group, and an amine functional group. This compound has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications.

- Molecular Formula : C₉H₈Br₂N

- Molecular Weight : Approximately 278.97 g/mol

- Chirality : Exists in two enantiomeric forms: (aR) and (aS)

- Melting Point : Varies based on purity and form

The dual bromination enhances the compound's reactivity, which may influence its interactions within biological systems.

Research indicates that (aS)-3,5-dibromo-α-methyl-benzenemethanamine may exhibit a range of biological activities:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage. A study involving similar brominated compounds reported significant DPPH radical scavenging activity, suggesting that (aS)-3,5-dibromo-α-methyl-benzenemethanamine might possess comparable properties .

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit various enzymes involved in metabolic processes. For instance, a related compound demonstrated broad-spectrum inhibition of aldehyde dehydrogenases (ALDH), which are critical in detoxifying aldehydes and are implicated in cancer progression .

- Cytotoxicity : The cytotoxic effects of (aS)-3,5-dibromo-α-methyl-benzenemethanamine on cancer cell lines have not been extensively documented; however, related studies have shown that brominated compounds can induce apoptosis in various cancer cells by increasing reactive oxygen species (ROS) levels .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant DPPH scavenging potential | |

| Enzyme Inhibition | Potential ALDH inhibition observed | |

| Cytotoxicity | Induction of apoptosis in cancer cells reported |

Case Study Insights

- Antioxidant Properties : A study on bromophenols derived from marine algae indicated strong antioxidant activity with IC50 values ranging from 9.6 to 31.5 μM. This suggests that (aS)-3,5-dibromo-α-methyl-benzenemethanamine could be further explored for its antioxidant potential .

- Potential Therapeutic Applications : Given its structural similarities to known bioactive compounds, (aS)-3,5-dibromo-α-methyl-benzenemethanamine might serve as a lead compound in drug discovery efforts targeting specific biological pathways associated with oxidative stress and cancer metabolism.

Properties

CAS No. |

911426-09-0 |

|---|---|

Molecular Formula |

C8H9Br2N |

Molecular Weight |

278.97 g/mol |

IUPAC Name |

(1S)-1-(3,5-dibromophenyl)ethanamine |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 |

InChI Key |

DWZJEVRHNGHMTL-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)Br)Br)N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Br)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.